Nitroso-prodenafil

Prodrug PDE5 inhibitor Nitric oxide donor

Nitroso-prodenafil (CAS 1266755-08-1) is a synthetic nitrosated analogue of the PDE5 inhibitor sildenafil, characterized by a nitrosamine moiety. It functions as a prodrug that undergoes hydrolysis to release the active PDE5 inhibitor aildenafil (methisosildenafil) and free nitric oxide (NO).

Molecular Formula C28H36N8O5S2
Molecular Weight 628.8 g/mol
Cat. No. B12751203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroso-prodenafil
Molecular FormulaC28H36N8O5S2
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5CC(NC(C5)C)C)OCC)C
InChIInChI=1S/C28H36N8O5S2/c1-7-9-21-24-25(36(6)33-21)27(41-28-29-15-23(42-28)35(5)34-37)32-26(31-24)20-14-18(10-11-22(20)40-8-2)43(38,39)19-12-16(3)30-17(4)13-19/h10-11,14-17,19,30H,7-9,12-13H2,1-6H3/t16-,17+,19?
InChIKeyBNIFBESUYAAZKT-JJTKIYQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroso-prodenafil: A Dual-Action PDE5 Inhibitor Prodrug for Analytical and Toxicological Research


Nitroso-prodenafil (CAS 1266755-08-1) is a synthetic nitrosated analogue of the PDE5 inhibitor sildenafil, characterized by a nitrosamine moiety [1]. It functions as a prodrug that undergoes hydrolysis to release the active PDE5 inhibitor aildenafil (methisosildenafil) and free nitric oxide (NO) [1]. Structurally revised in 2017, the compound is a nitrothioimidazole-methisosildenafil hybrid [2]. The compound’s molecular weight is 628.23, and it exhibits a topological polar surface area of 190.41 Ų, breaking one of Lipinski's rules [1].

Why Nitroso-prodenafil Cannot Be Substituted with Generic PDE5 Inhibitors in Specialized Research


Nitroso-prodenafil is not interchangeable with conventional PDE5 inhibitors such as sildenafil or aildenafil due to its unique prodrug mechanism that concurrently delivers both PDE5 inhibition and NO-mediated vasodilation [1]. While aildenafil alone inhibits PDE5 (IC50 ≈ 0.69 nM) [2], nitroso-prodenafil’s hydrolytic release of NO—quantified at 5.1 mg per 108 mg capsule, representing a 3‑fold higher NO content than a 10 mg isosorbide dinitrate tablet—introduces a synergistic pharmacological profile not present in single-agent PDE5 inhibitors [1]. This dual action carries distinct experimental and safety considerations that preclude simple substitution in analytical or toxicological studies.

Quantitative Evidence for Nitroso-prodenafil's Differentiation from PDE5 Inhibitor Analogs


Dual Mechanism of Action: Concurrent PDE5 Inhibition and NO Donation

Nitroso-prodenafil is a prodrug that hydrolyzes to release aildenafil (a potent PDE5 inhibitor) and nitric oxide (NO), providing a dual mechanism of vasodilation [1]. In contrast, single-agent PDE5 inhibitors like sildenafil (IC50 = 1.6 nM) [2] or aildenafil (IC50 ≈ 0.69 nM) [3] lack intrinsic NO-donating capacity. This prodrug design enables simultaneous targeting of both the PDE5 and NO-cGMP pathways, which is not achievable with standard PDE5 inhibitors alone.

Prodrug PDE5 inhibitor Nitric oxide donor Vasodilation

Quantitative NO Loading: 3‑Fold Higher Than a Standard Organic Nitrate

Hydrolysis of nitroso-prodenafil yields 5.1 mg of nitric oxide (NO) per 108 mg of prodrug [1]. This represents a 3‑fold greater NO content than a 10 mg isosorbide dinitrate tablet (a clinically used organic nitrate) [1]. No equivalent NO‑releasing capability is present in comparator PDE5 inhibitors such as sildenafil or aildenafil, which exert vasodilation solely through PDE5 inhibition.

Nitric oxide Isosorbide dinitrate Vasodilator Prodrug

Structural Differentiation: Nitrothioimidazole Hybrid vs. Sildenafil Core

X‑ray crystallography and revised NMR/MS data confirm that nitroso-prodenafil is a nitrothioimidazole‑methisosildenafil hybrid [1]. This structure diverges from the simple nitrosated sildenafil analogue initially proposed and differs markedly from the pyrazolopyrimidinone core of sildenafil (MW = 474.6) [2]. The hybrid architecture incorporates both a PDE5 inhibitory pharmacophore (methisosildenafil) and a nitrothioimidazole NO‑releasing moiety, a design absent in all approved PDE5 inhibitors.

X-ray crystallography Structural elucidation NMR Mass spectrometry

Analytical Reference Standard for Adulterant Detection in Dietary Supplements

Nitroso-prodenafil is supplied with comprehensive characterization data (HPLC purity ≥95%, MS, NMR, IR) compliant with regulatory guidelines, enabling its use as a reference standard for analytical method development and validation [1]. It is specifically required for detecting and quantifying nitroso-prodenafil adulteration in “herbal” dietary supplements, a task for which sildenafil or aildenafil standards are unsuitable due to different retention times, mass transitions, and fragmentation patterns [2].

Reference standard LC-MS Method validation Dietary supplement adulteration

Recommended Research and Industrial Applications for Nitroso-prodenafil


Analytical Reference Standard for LC‑MS/MS Detection of Dietary Supplement Adulteration

Nitroso-prodenafil serves as the certified reference standard for developing and validating LC‑MS/MS methods to detect its presence in “herbal” dietary supplements [1]. The compound’s unique LC‑DAD‑MS, MS‑MS, and HRMS signatures—established in the original identification study [2]—cannot be replicated by sildenafil or aildenafil standards, making nitroso-prodenafil essential for forensic and regulatory laboratories engaged in adulterant screening.

Mechanistic Studies of Synergistic PDE5 Inhibition and NO‑Mediated Vasodilation

Nitroso-prodenafil’s dual prodrug mechanism—releasing both aildenafil (IC50 ≈ 0.69 nM) [3] and 5.1 mg NO per 108 mg dose [2]—enables investigation of synergistic cGMP elevation and vasodilation that cannot be modeled using single‑agent PDE5 inhibitors. This application is particularly relevant for academic pharmacology laboratories exploring the molecular interplay between PDE5 inhibition and NO‑cGMP signaling, provided appropriate safety protocols are in place.

Structural and Spectroscopic Characterization of Novel Nitrosated PDE5 Inhibitor Hybrids

The X‑ray crystallography and revised NMR assignments that confirmed nitroso-prodenafil as a nitrothioimidazole‑methisosildenafil hybrid [4] position this compound as a key reference material for structural elucidation of emerging nitrosated PDE5 inhibitor analogues. Analytical chemistry and medicinal chemistry groups can use nitroso-prodenafil’s fully characterized spectroscopic data as a benchmark for identifying and differentiating structurally related adulterants.

Quality Control and Method Validation for PDE5 Inhibitor Impurity Profiling

Nitroso-prodenafil, supplied with comprehensive characterization data and traceability options to USP/EP standards [1], is suitable for use as a working standard in quality control laboratories performing impurity profiling of sildenafil‑related substances. Its distinct molecular structure ensures that nitrosamine‑bearing impurities are accurately quantified during ANDA (Abbreviated New Drug Application) method validation and commercial batch release testing.

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